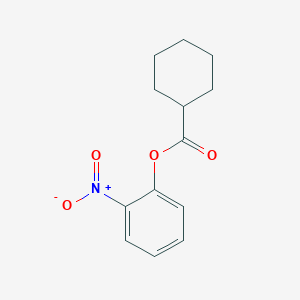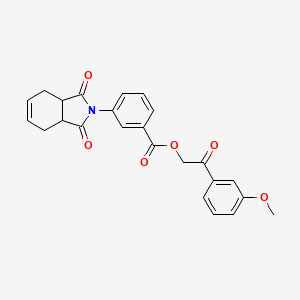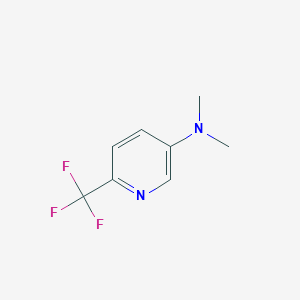![molecular formula C21H24N2O5S B12458968 2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)
2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate is an organic compound with the molecular formula C17H17NO4. This compound is known for its unique structural features, which include a methoxy group, a piperidine-1-sulfonyl group, and an imino group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 4-(piperidine-1-sulfonyl)benzaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-methoxyphenol and 4-(piperidine-1-sulfonyl)benzaldehyde in the presence of a suitable catalyst to form the imine intermediate.
Acetylation: The imine intermediate is then acetylated using acetic anhydride to yield the final product, 2-methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2-Methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy and imino groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-Methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate can be compared with similar compounds, such as:
2-Methoxy-4-[(E)-{[4-methoxyphenyl]imino}methyl]phenyl acetate: This compound has a similar structure but lacks the piperidine-1-sulfonyl group.
2-Methoxy-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]phenyl acetate: This compound contains a naphthylmethyl group instead of the piperidine-1-sulfonyl group.
2-Methoxy-4-[(E)-{[4-phenyl-1-piperazinyl]imino}methyl]phenyl acetate: This compound has a phenyl group in place of the piperidine-1-sulfonyl group.
The uniqueness of 2-methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H24N2O5S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O5S/c1-16(24)28-20-11-6-17(14-21(20)27-2)15-22-18-7-9-19(10-8-18)29(25,26)23-12-4-3-5-13-23/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Clave InChI |
HPXTWMJBLNECGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide;hydrochloride](/img/structure/B12458895.png)
![(3S,4S)-N-[(1S,3R)-3-isopropyl-3-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclopentyl]-3-methoxyoxan-4-amine; succinic acid](/img/structure/B12458904.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12458907.png)

![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12458916.png)
![4-[(2-Phenoxypropanoyl)amino]benzoic acid](/img/structure/B12458924.png)

![3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile](/img/structure/B12458949.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12458956.png)

![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12458961.png)

![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
